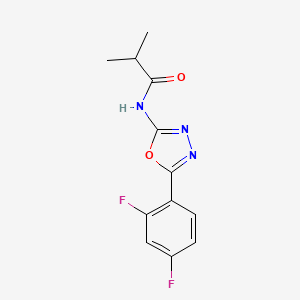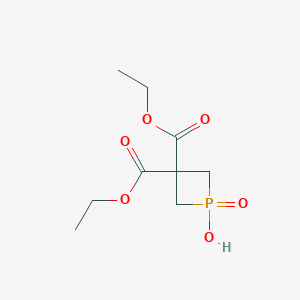![molecular formula C17H18ClN3O4S B2614304 6-chloro-N'-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide CAS No. 1384614-24-7](/img/structure/B2614304.png)
6-chloro-N'-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N’-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. This compound features a pyridine ring substituted with a chloro group, a methylsulfanyl group, and a carbohydrazide moiety, along with an ethoxyphenoxyacetyl group. The combination of these functional groups imparts unique chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N’-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide typically involves multiple steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts under acidic or basic conditions.
Introduction of the Chloro and Methylsulfanyl Groups: The chloro group can be introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride. The methylsulfanyl group can be added through nucleophilic substitution reactions using methylthiolating agents such as methylthiolate salts.
Attachment of the Carbohydrazide Moiety: The carbohydrazide group can be introduced by reacting the pyridine derivative with hydrazine or hydrazine derivatives under reflux conditions.
Incorporation of the Ethoxyphenoxyacetyl Group: This step involves the acylation of the carbohydrazide derivative with 2-(2-ethoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and monitoring of reaction progress.
化学反応の分析
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Acylation: The carbohydrazide moiety can undergo further acylation reactions to form more complex derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Nucleophiles: Amines, thiols, alkoxides.
Bases: Triethylamine, pyridine.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution of the chloro group.
Acylated Derivatives: From further acylation of the carbohydrazide moiety.
科学的研究の応用
Chemistry
In chemistry, 6-chloro-N’-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the carbohydrazide moiety suggests possible applications in enzyme inhibition studies or as a precursor for the synthesis of biologically active hydrazones.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The combination of functional groups may impart activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity. Additionally, it may find applications in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 6-chloro-N’-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The carbohydrazide moiety could form hydrogen bonds or covalent bonds with active site residues, while the ethoxyphenoxyacetyl group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
6-chloro-N’-[2-(2-methoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide: Similar structure with a methoxy group instead of an ethoxy group.
6-chloro-N’-[2-(2-phenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide: Lacks the ethoxy group, which may affect its solubility and reactivity.
6-chloro-N’-[2-(2-ethoxyphenoxy)acetyl]-2-(ethylsulfanyl)pyridine-3-carbohydrazide: Contains an ethylsulfanyl group instead of a methylsulfanyl group, potentially altering its chemical properties.
Uniqueness
The uniqueness of 6-chloro-N’-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The ethoxyphenoxyacetyl group may enhance its solubility and binding interactions, while the methylsulfanyl group provides a site for further chemical modifications.
This detailed overview should provide a comprehensive understanding of 6-chloro-N’-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide, its synthesis, reactivity, applications, and unique properties
特性
IUPAC Name |
6-chloro-N'-[2-(2-ethoxyphenoxy)acetyl]-2-methylsulfanylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-3-24-12-6-4-5-7-13(12)25-10-15(22)20-21-16(23)11-8-9-14(18)19-17(11)26-2/h4-9H,3,10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRQMZUCNYJLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NNC(=O)C2=C(N=C(C=C2)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2614222.png)




![3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one](/img/structure/B2614233.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2614234.png)
![1-[4-({8-fluoro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one](/img/structure/B2614235.png)


![2-hydroxy-N-(3-methylbutyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2614239.png)

methanone](/img/structure/B2614242.png)
![2-(benzylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2614243.png)
